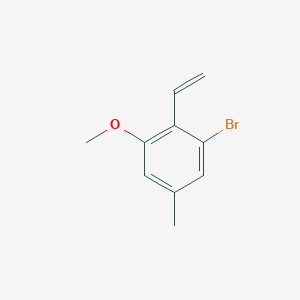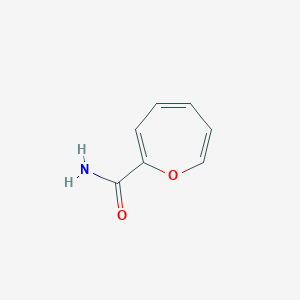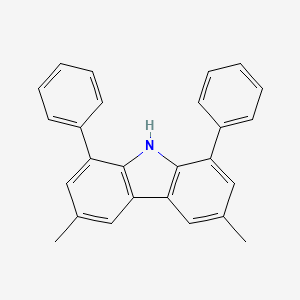![molecular formula C7H13F3O2S B14212761 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL CAS No. 825628-57-7](/img/structure/B14212761.png)
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is an organic compound with the molecular formula C6H13F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propoxy chain ending in a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL typically involves the reaction of 3-mercaptopropanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanal or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanoic acid.
Reduction: Formation of 3-{3-[(Methyl)sulfanyl]propoxy}propan-1-OL.
Substitution: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propyl chloride or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propylamine.
Aplicaciones Científicas De Investigación
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-2-OL: Similar structure but with a hydroxyl group on the second carbon of the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}butan-1-OL: Similar structure but with an additional carbon in the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl and a sulfanyl group makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.
Propiedades
Número CAS |
825628-57-7 |
|---|---|
Fórmula molecular |
C7H13F3O2S |
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethylsulfanyl)propoxy]propan-1-ol |
InChI |
InChI=1S/C7H13F3O2S/c8-7(9,10)13-6-2-5-12-4-1-3-11/h11H,1-6H2 |
Clave InChI |
BHBUWFRTHIPZRE-UHFFFAOYSA-N |
SMILES canónico |
C(CO)COCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)

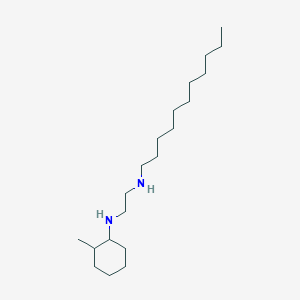
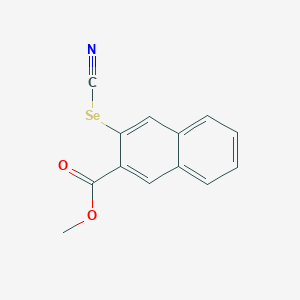
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)

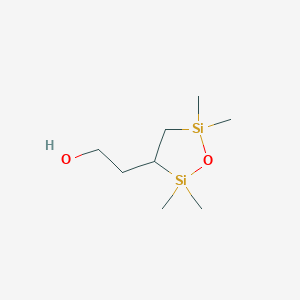
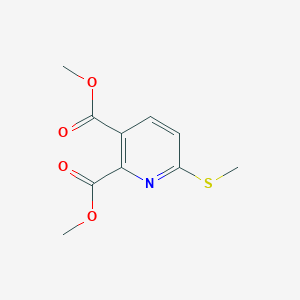

![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
